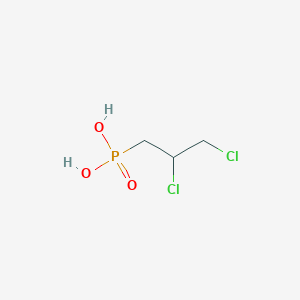

(2,3-Dichloropropyl)phosphonic acid

Description

Significance of Phosphonic Acid Functional Groups in Contemporary Chemistry

The phosphonic acid functional group, -P(O)(OH)₂, is a cornerstone in various areas of modern chemistry. Structurally similar to a phosphate (B84403) group, it is a phosphonate (B1237965) analogue where a P-C bond replaces a P-O-C linkage, rendering it resistant to enzymatic and chemical hydrolysis. beilstein-journals.org This inherent stability is a key attribute that has propelled its use in the design of molecules for diverse applications.

Phosphonic acids are known for their strong chelating properties with metal ions, a feature leveraged in the development of scale inhibitors, corrosion inhibitors, and chelating agents for industrial water treatment and in the textile and oil and gas industries. acs.org Their ability to adsorb onto metal oxide surfaces has also been exploited for the modification of surfaces and the creation of functional materials. researchgate.net In the realm of organic synthesis, phosphonic acids serve as important intermediates and catalysts. beilstein-journals.org

Structural Characteristics of the (2,3-Dichloropropyl) Moiety

The (2,3-Dichloropropyl) group is an alkyl chain with chlorine atoms attached to the second and third carbon atoms. The presence of these electronegative chlorine atoms significantly influences the electronic properties of the molecule. This moiety introduces steric bulk and specific reactive sites. The carbon-chlorine bonds are susceptible to nucleophilic substitution reactions, and the presence of two chlorine atoms offers the potential for various chemical transformations. The positioning of the chlorine atoms on adjacent carbons also allows for the possibility of elimination reactions to form unsaturated products.

Positioning of (2,3-Dichloropropyl)phosphonic Acid within Organophosphorus Chemistry Research

This compound is a member of the halogenated alkylphosphonic acid family. This class of compounds is of interest in organophosphorus chemistry due to the combined functionalities of the phosphonic acid group and the halogenated alkyl chain. Research in this area often focuses on the synthesis of these compounds and the exploration of their reactivity. Halogenated organic compounds, in general, are valuable precursors in organic synthesis, and their phosphonated derivatives are no exception. They can serve as building blocks for more complex molecules. For instance, the presence of the phosphonic acid group can impart water solubility or metal-chelating properties to a larger molecular framework, while the dichloropropyl moiety can be a handle for further chemical modification. Some halogen-free phosphonates are being explored as flame retardants, highlighting a potential area of interest for halogenated analogues, though this is an area of ongoing research. openpr.comwikipedia.org

Detailed Research Findings

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its synthesis and reactivity can be inferred from the well-established principles of organophosphorus chemistry.

The primary route for the synthesis of alkylphosphonic acids is a two-step process: the Michaelis-Arbuzov reaction to form a phosphonate ester, followed by hydrolysis of the ester to the phosphonic acid. wikipedia.orgresearchgate.net

Step 1: Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.org In the case of this compound, this would involve the reaction of a 2,3-dichloropropyl halide (e.g., 1,2,3-trichloropropane) with a trialkyl phosphite, such as triethyl phosphite. The reaction is typically carried out at elevated temperatures. wikipedia.org The nucleophilic phosphorus atom of the trialkyl phosphite attacks the electrophilic carbon of the alkyl halide, leading to the formation of a phosphonium (B103445) salt intermediate, which then undergoes dealkylation to yield the diethyl (2,3-dichloropropyl)phosphonate.

Step 2: Hydrolysis of the Phosphonate Ester

The resulting dialkyl phosphonate ester can then be hydrolyzed to the corresponding phosphonic acid. This is commonly achieved by refluxing with a strong acid, such as concentrated hydrochloric acid or hydrobromic acid. researchgate.net This step cleaves the ester bonds, yielding the final this compound.

The reactivity of this compound would be dictated by its two functional components. The phosphonic acid group can undergo typical acid-base reactions, forming salts with bases. The dichloropropyl moiety offers sites for nucleophilic substitution, where the chlorine atoms can be displaced by other functional groups.

Due to the limited specific data available for this compound, the following tables are illustrative of the types of properties that would be determined for such a chemical.

Table 1: Illustrative Physical and Chemical Properties of this compound

| Property | Illustrative Value/Information |

| Molecular Formula | C₃H₇Cl₂O₃P |

| Molecular Weight | 192.96 g/mol |

| Physical State | Likely a solid or viscous liquid at room temperature |

| Solubility | Expected to be soluble in polar solvents like water and alcohols |

| Acidity (pKa) | Expected to have two pKa values, characteristic of a phosphonic acid |

Table 2: Illustrative Spectroscopic Data for this compound

| Spectroscopic Technique | Illustrative Expected Features |

| ¹H NMR | Complex multiplets in the alkyl region corresponding to the -CH₂-CHCl-CH₂Cl protons. A broad singlet for the acidic P-OH protons. |

| ¹³C NMR | Three distinct signals in the alkyl region for the three carbon atoms of the propyl chain, shifted downfield due to the presence of chlorine and phosphorus atoms. |

| ³¹P NMR | A characteristic singlet in the phosphonate region. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns showing the loss of HCl, Cl, and other fragments. |

| Infrared (IR) Spectroscopy | Broad O-H stretching band for the P-OH groups, a strong P=O stretching band, and C-Cl stretching bands. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

78166-52-6 |

|---|---|

Molecular Formula |

C3H7Cl2O3P |

Molecular Weight |

192.96 g/mol |

IUPAC Name |

2,3-dichloropropylphosphonic acid |

InChI |

InChI=1S/C3H7Cl2O3P/c4-1-3(5)2-9(6,7)8/h3H,1-2H2,(H2,6,7,8) |

InChI Key |

WSCDSJRMAUQMNV-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CCl)Cl)P(=O)(O)O |

Origin of Product |

United States |

Methodologies for the Synthesis of 2,3 Dichloropropyl Phosphonic Acid

Carbon-Phosphorus Bond Formation Strategies in (2,3-Dichloropropyl)phosphonic Acid Synthesis

The creation of the C-P bond is the foundational step in the synthesis of this compound. The primary approaches involve the reaction of a trivalent phosphorus nucleophile with a chlorinated propane (B168953) electrophile, the addition of phosphorus-containing radicals to unsaturated precursors, or the Lewis acid-catalyzed reaction of phosphorus trichloride (B1173362) with a chlorinated alkane.

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, widely used for preparing phosphonates from trialkyl phosphites and alkyl halides. wikipedia.orgorganic-chemistry.org The reaction mechanism is initiated by the nucleophilic attack of the trivalent phosphorus atom of the phosphite (B83602) on the electrophilic carbon of an alkyl halide. This forms a quasi-phosphonium salt intermediate. In the subsequent step, the displaced halide anion attacks one of the alkoxy carbons on the phosphonium (B103445) intermediate, leading to the formation of the pentavalent phosphonate (B1237965) ester and a new, typically more volatile, alkyl halide. wikipedia.orgrsc.org

The general scheme for the Michaelis-Arbusov reaction is as follows: P(OR)₃ + R'X → [R'P(OR)₃]⁺X⁻ → R'P(O)(OR)₂ + RX

For the synthesis of dialkyl (2,3-dichloropropyl)phosphonate, a suitable starting material is 1,2,3-trichloropropane (B165214), which serves as the alkyl halide. The reaction with a trialkyl phosphite, such as triethyl phosphite, would proceed as follows:

CH₂(Cl)CH(Cl)CH₂(Cl) + P(OR)₃ → CH₂(Cl)CH(Cl)CH₂P(O)(OR)₂ + RCl

The reactivity of the chlorine atoms in 1,2,3-trichloropropane is not uniform; the primary chlorides are generally more susceptible to nucleophilic substitution than the secondary chloride. This selectivity would favor the formation of the (2,3-dichloropropyl)phosphonate over other isomers. However, the reaction with chlorinated alkanes often requires elevated temperatures, typically in the range of 120-160°C, due to their lower reactivity compared to alkyl iodides or bromides. wikipedia.org Competing reactions, such as elimination or multiple phosphonations, especially with dihalo- or trihaloalkanes, can occur. nih.gov

Table 1: Michaelis-Arbuzov Reaction Overview

| Parameter | Description | Typical Conditions for Halogenated Alkanes |

|---|---|---|

| Phosphorus Reagent | Trialkyl phosphite (e.g., Trimethyl phosphite, Triethyl phosphite) | Triethyl phosphite |

| Alkyl Halide Substrate | 1,2,3-Trichloropropane | 1,2,3-Trichloropropane |

| Key Intermediate | Alkyltrialkoxyphosphonium halide salt | (2,3-Dichloropropyl)trialkoxyphosphonium chloride |

| Product | Dialkyl alkylphosphonate | Dialkyl (2,3-dichloropropyl)phosphonate |

| Reaction Temperature | Generally high for chlorides | 120-160°C wikipedia.org |

An alternative strategy for forming the C-P bond is the direct addition of a phosphorus-centered radical to an unsaturated substrate, such as a halogenated propene. This approach, known as hydrophosphination or hydrophosphonylation, typically proceeds via a free-radical chain mechanism and often offers anti-Markovnikov selectivity. nih.gov Modern methods frequently employ photochemical initiation to generate the necessary radicals under mild conditions. nih.govbohrium.comresearchgate.net

The key reactants for synthesizing a (dichloropropyl)phosphonate via this route would be a halogenated propylene, such as 1,3-dichloropropene (B49464) or 2,3-dichloropropene, and a compound with a P-H bond, like a dialkyl phosphite (also known as dialkyl hydrogen phosphonate). The reaction can be initiated by UV light or a chemical radical initiator.

The general radical addition mechanism involves:

Initiation: Formation of a phosphinoyl radical from the dialkyl phosphite.

Propagation: The phosphinoyl radical adds to the double bond of the dichloropropene. The resulting carbon-centered radical then abstracts a hydrogen atom from another molecule of dialkyl phosphite, yielding the phosphonate product and regenerating the phosphinoyl radical to continue the chain.

For example, the addition of a dialkyl phosphite to 1,3-dichloropropene would be expected to yield a mixture of regioisomers, including the desired dialkyl (2,3-dichloropropyl)phosphonate. The regioselectivity would be influenced by the stability of the intermediate carbon radical. This photochemical approach avoids the high temperatures of the Arbusov reaction and can be highly efficient for a range of alkenes. nih.govnih.gov

Table 2: Radical Addition for C-P Bond Formation

| Parameter | Description | Example Reactants |

|---|---|---|

| Phosphorus Reagent | Compound with P-H bond (e.g., Dialkyl phosphite) | Diethyl phosphite |

| Unsaturated Substrate | Halogenated alkene | 1,3-Dichloropropene |

| Initiation Method | UV irradiation or chemical radical initiator (e.g., AIBN) | UV light (254 nm) nih.gov |

| Mechanism | Free-radical chain reaction | Anti-Markovnikov addition |

| Product | Dialkyl alkylphosphonate | Dialkyl (dichloropropyl)phosphonate |

The Clay-Kinnear-Perren reaction provides a direct method for synthesizing alkylphosphonyl dichlorides from alkyl halides, phosphorus trichloride (PCl₃), and a Lewis acid catalyst, typically aluminum trichloride (AlCl₃). wikipedia.orgresearchgate.net This method is particularly suitable for creating C-P bonds with chlorinated alkanes. wikipedia.org

The reaction proceeds through the formation of an alkyltrichlorophosphonium tetrachloroaluminate complex ([RPCl₃]⁺[AlCl₄]⁻). wikipedia.orgscispace.com This complex is then carefully hydrolyzed to yield the alkylphosphonyl dichloride (RP(O)Cl₂).

For the synthesis of (2,3-Dichloropropyl)phosphonyl dichloride, the starting materials would be 1,2,3-trichloropropane, phosphorus trichloride, and aluminum trichloride.

RCl + PCl₃ + AlCl₃ → [RPCl₃]⁺[AlCl₄]⁻ [RPCl₃]⁺[AlCl₄]⁻ + H₂O → RP(O)Cl₂ + AlCl₃ + 2HCl

This method directly produces a phosphonyl dichloride, which is a versatile intermediate. It can be hydrolyzed directly to the final phosphonic acid or reacted with alcohols to form the corresponding phosphonate esters. This avoids the separate dealkylation step required when starting from trialkyl phosphites. The reaction has been successfully applied to various chlorinated methanes, indicating its utility for polychlorinated alkane substrates. wikipedia.org

Hydrolysis and Dealkylation Procedures for Phosphonate Ester Precursors

Once the dialkyl (2,3-dichloropropyl)phosphonate precursor has been synthesized, the ester groups must be cleaved to yield the final phosphonic acid. This is typically achieved through acid-catalyzed hydrolysis or via silylation followed by solvolysis.

The most common and straightforward method for converting dialkyl phosphonates to phosphonic acids is hydrolysis under strong acidic conditions. rsc.org Refluxing the phosphonate ester with concentrated aqueous hydrochloric acid is a widely applied procedure. researchgate.net The reaction proceeds in a stepwise manner, first hydrolyzing one ester group to form a phosphonic acid monoester intermediate, followed by the hydrolysis of the second ester group to give the final phosphonic acid. nih.gov

R'P(O)(OR)₂ + H₂O/H⁺ → R'P(O)(OR)(OH) + ROH R'P(O)(OR)(OH) + H₂O/H⁺ → R'P(O)(OH)₂ + ROH

This method is robust but can be harsh. rsc.org The conditions (refluxing concentrated HCl for several hours) may not be suitable for substrates containing acid-labile functional groups. nih.govgoogle.com However, for a relatively stable substrate like (2,3-dichloropropyl)phosphonate, this method is generally effective. Microwave-assisted hydrolysis using hydrochloric acid has also been developed as a highly efficient protocol that can significantly reduce reaction times. diva-portal.org

Table 3: Acid-Catalyzed Hydrolysis of Phosphonate Esters

| Parameter | Description |

|---|---|

| Reagent | Concentrated mineral acid (e.g., HCl, HBr) |

| Typical Conditions | Reflux in concentrated aqueous HCl (e.g., 37%) |

| Reaction Time | 1 to >12 hours, depending on substrate rsc.org |

| Work-up | Removal of water and HCl by distillation |

| Advantages | Inexpensive reagents, simple procedure |

| Disadvantages | Harsh conditions, not suitable for acid-sensitive molecules |

A milder and highly selective alternative to acid hydrolysis is the McKenna reaction, which employs halotrimethylsilanes, most commonly bromotrimethylsilane (B50905) (BTMS), for the dealkylation of phosphonate esters. nih.govscispace.com This two-step procedure is known for its efficiency and compatibility with a wide range of functional groups that would not tolerate harsh acidic conditions. rsc.org

The first step involves the reaction of the dialkyl phosphonate with an excess of bromotrimethylsilane. This converts the phosphonate ester into a bis(trimethylsilyl) phosphonate intermediate, with the formation of an alkyl bromide as a byproduct.

R'P(O)(OR)₂ + 2 Me₃SiBr → R'P(O)(OSiMe₃)₂ + 2 RBr

The resulting silyl (B83357) ester is highly susceptible to solvolysis. In the second step, the addition of an alcohol (typically methanol) or water cleaves the silyl ester bonds, yielding the desired phosphonic acid and volatile byproducts like methoxytrimethylsilane (B155595) or hexamethyldisiloxane. rsc.org

R'P(O)(OSiMe₃)₂ + 2 H₂O → R'P(O)(OH)₂ + 2 HOSiMe₃ (or (Me₃Si)₂O)

The McKenna reaction is one of the most robust and popular methods for the mild deprotection of organophosphorus esters, prized for its high yields and functional group tolerance. nih.gov

Catalytic Hydrogenolysis of Benzyl (B1604629) Phosphonate Esters

Catalytic hydrogenolysis is a widely employed method for the deprotection of benzyl esters to yield the corresponding carboxylic acids, and this strategy is equally applicable to the synthesis of phosphonic acids from their dibenzyl phosphonate precursors. researchgate.netkent.ac.uk The process involves the cleavage of the carbon-oxygen bond of the benzyl ester group in the presence of a metal catalyst and a hydrogen source.

The general reaction scheme involves the treatment of a dibenzyl phosphonate with hydrogen gas, often at atmospheric or slightly elevated pressure, in the presence of a palladium-on-carbon (Pd/C) catalyst. kent.ac.uk This reaction is typically carried out in a protic solvent such as ethanol (B145695) or methanol. The benzyl groups are converted to toluene, and the phosphonic acid is obtained after workup.

General Reaction Scheme:

(RO)₂P(O)CH₂CHClCH₂Cl + 2H₂ --(Pd/C)--> (HO)₂P(O)CH₂CHClCH₂Cl + 2R-CH₃ (where R = Benzyl)

Detailed research findings for the application of this method to di-benzyl (2,3-Dichloropropyl)phosphonate are not explicitly available. However, the successful hydrogenolysis of other benzyl phosphonates to their respective phosphonic acids suggests the viability of this route. kent.ac.uk The reaction conditions for analogous transformations typically involve the parameters outlined in the following table.

Table 1: Typical Conditions for Catalytic Hydrogenolysis of Benzyl Phosphonate Esters

| Parameter | Typical Value/Condition |

| Catalyst | 5-10% Palladium on Carbon (Pd/C) |

| Hydrogen Source | H₂ gas (1-5 atm) |

| Solvent | Ethanol, Methanol, Ethyl Acetate |

| Temperature | Room Temperature to 50 °C |

| Reaction Time | 2-24 hours |

It is important to note that the presence of chlorine atoms in the propyl chain of this compound could potentially lead to side reactions, such as hydrodechlorination, under certain hydrogenolysis conditions. The choice of catalyst, solvent, and reaction conditions would need to be carefully optimized to favor the selective cleavage of the benzyl esters while preserving the carbon-chlorine bonds.

Oxidation Routes to this compound from Corresponding Phosphinic Acids

The oxidation of phosphinic acids (also known as phosphonous acids) provides a direct route to the corresponding phosphonic acids. nih.gov This transformation involves the introduction of an oxygen atom to the phosphorus center, converting the P-H bond of the phosphinic acid to a P-OH group.

While specific literature on the oxidation of (2,3-Dichloropropyl)phosphinic acid is not available, various oxidizing agents are known to effectively convert other alkylphosphinic acids to their phosphonic acid derivatives. Common oxidants for this purpose include hydrogen peroxide, potassium permanganate, and nitric acid. The choice of oxidant and reaction conditions is crucial to achieve a high yield of the desired phosphonic acid without causing degradation of the starting material or the product.

General Reaction Scheme:

R-P(O)(H)OH + [O] --> R-P(O)(OH)₂ (where R = 2,3-Dichloropropyl)

The reaction is typically performed in an aqueous medium or a suitable organic solvent that is inert to the oxidizing agent. The temperature and reaction time are dependent on the reactivity of the specific phosphinic acid and the strength of the oxidant used.

Table 2: Common Oxidizing Agents for the Conversion of Phosphinic to Phosphonic Acids

| Oxidizing Agent | Typical Conditions |

| Hydrogen Peroxide (H₂O₂) | Aqueous solution, often with a catalyst, room temperature to mild heating. |

| Potassium Permanganate (KMnO₄) | Aqueous solution, acidic or basic conditions, temperature control is critical. |

| Nitric Acid (HNO₃) | Concentrated or dilute solutions, can be aggressive and may require careful temperature control. |

The successful application of this method to the synthesis of this compound would depend on the stability of the dichloropropyl group under the chosen oxidative conditions. Strong oxidants or harsh reaction conditions could potentially lead to unwanted side reactions involving the chloro-substituents. Therefore, careful selection of a mild and selective oxidizing agent would be paramount for a successful synthesis.

Chemical Modifications and Derivatization Strategies for 2,3 Dichloropropyl Phosphonic Acid

Synthesis of Ester Derivatives of (2,3-Dichloropropyl)phosphonic Acid

Esterification of the phosphonic acid group is a fundamental modification, leading to the formation of mono- and diesters. These derivatives are often more soluble in organic solvents and can serve as crucial intermediates for further reactions or as final products themselves. The control between mono- and di-esterification is typically achieved by carefully selecting reagents and reaction conditions.

Formation of Diesters

The complete esterification of this compound to its corresponding diester can be accomplished through several established methods for phosphonic acids. A common approach involves the reaction of the phosphonic acid with an excess of an alcohol under dehydrating conditions. Another effective method is the Michaelis-Arbuzov reaction, which is a cornerstone in the formation of carbon-phosphorus bonds and yields phosphonate (B1237965) esters.

Alternatively, activating agents can be employed. For instance, reacting the phosphonic acid with coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an alcohol facilitates diester formation. A particularly selective method involves the use of orthoesters, such as triethyl orthoacetate. When a phosphonic acid is heated with an excess of this reagent, typically around 90 °C, a high yield of the corresponding diethyl phosphonate is achieved.

Preparation of Monoesters

Selective mono-esterification is more nuanced, as it requires stopping the reaction after the first ester linkage is formed. One of the most effective strategies is the partial hydrolysis of a diester. This is often achieved by reacting the diester with one equivalent of a base, such as sodium hydroxide (B78521), followed by acidification.

Direct methods also provide a reliable route to monoesters. The reaction of this compound with an orthoester like triethyl orthoacetate at a lower temperature, around 30 °C, has been shown to selectively produce the monoethyl ester in high yield. Another important route is the McKenna reaction, which involves the reaction of a dialkyl phosphonate with a bromotrimethylsilane (B50905) (TMSBr), followed by methanolysis to yield the monoester. nih.govnih.gov

| Product Type | Method | Key Reagents | Typical Conditions | Selectivity |

|---|---|---|---|---|

| Diester | Orthoester Condensation | Trialkyl Orthoacetate | Excess reagent, 90-100 °C | High for diester |

| Diester | Michaelis-Arbuzov Reaction | Trialkyl Phosphite (B83602), Alkyl Halide | Thermally initiated | Forms phosphonate esters |

| Monoester | Orthoester Condensation | Trialkyl Orthoacetate | 1 equivalent, ~30 °C | High for monoester |

| Monoester | Partial Hydrolysis | Dialkyl Phosphonate, Base (e.g., NaOH) | Controlled stoichiometry | Yields monoester salt |

| Monoester | McKenna Reaction | Dialkyl Phosphonate, TMSBr, Methanol | Two-step process | Good for monoester formation nih.govnih.gov |

Amidation Reactions Leading to Phosphonic Amides

The conversion of this compound to its corresponding phosphonic amides, or phosphonamidates, introduces a P-N bond, which can significantly alter the molecule's chemical and biological properties. This transformation typically requires the activation of the phosphonic acid group.

A classical and robust method involves a two-step process. mdpi.com First, the phosphonic acid is converted into a more reactive intermediate, such as a phosphonic dichloride (RP(O)Cl₂). This is commonly achieved by treatment with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comchemrxiv.org The resulting phosphonic dichloride is then reacted with a primary or secondary amine to form the desired phosphonic diamide. If a monoamide is desired, a phosphonic monochloride, often prepared from a monoester, is used. mdpi.comchemrxiv.org

More recently, direct coupling methods have been developed. A notable example is the use of a triphenylphosphine (B44618) (PPh₃)/diisopropyl azodicarboxylate (DIAD) redox pair, characteristic of Mitsunobu-type reactions. thieme-connect.de This approach allows for the direct mono-amidation of phosphonic acids with a variety of amines under mild conditions, avoiding the need for harsh chlorinating agents. thieme-connect.de The choice of solvent is crucial, with non-polar solvents generally favoring the reaction. thieme-connect.de

Formation of Salts and Metal Complexes for Advanced Applications

The acidic protons of the phosphonic acid group can be readily removed by reaction with a base to form salts. Simple inorganic salts, such as sodium or potassium salts, can be prepared by reacting this compound with the corresponding hydroxide or carbonate. These salt forms often exhibit increased water solubility compared to the free acid.

Beyond simple salt formation, the phosphonate group is an excellent ligand for a wide range of metal ions. nih.gov The oxygen atoms of the phosphonate can coordinate to metal centers, acting as a bidentate or tridentate ligand. This strong binding affinity allows for the construction of highly organized, multidimensional structures known as metal-organic frameworks (MOFs) or coordination polymers. nih.govnih.gov The synthesis of these materials typically involves reacting the phosphonic acid with a metal salt under hydrothermal conditions. nih.gov The resulting metal complexes have potential applications in catalysis, gas storage, and separation technologies.

Grafting and Polymer Functionalization Techniques

Incorporating the this compound moiety into a polymer structure can impart specific properties to the material, such as flame retardancy, metal chelation capabilities, or improved adhesion to surfaces.

Incorporation into Polymer Chains

A prevalent and versatile strategy for creating polymers bearing phosphonic acid groups is to first polymerize a stable ester derivative of a suitable monomer, followed by hydrolysis. This "grafting from" or "grafting to" approach allows for the use of controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) or Nitroxide-Mediated Polymerization (NMP), which enable precise control over the polymer's molecular weight and architecture.

For example, a methacrylate (B99206) monomer functionalized with a dialkyl phosphonate ester, such as dimethyl(methacryloyloxy)methyl phosphonate, can be polymerized to form a well-defined polymer. The resulting polymer, which contains phosphonate ester groups in its side chains, can then be subjected to hydrolysis (e.g., using acid or the McKenna procedure) to unmask the phosphonic acid groups, yielding a functional polymer.

Another technique involves using a polymerization initiator or chain transfer agent that already contains a phosphonic acid group (or a protected version). This method directly incorporates the functional group at the end of the polymer chains. These functionalized polymers are of significant interest for surface modification, for instance, grafting them onto metal oxide nanoparticles to enhance their stability and biocompatibility.

| Strategy | Description | Polymerization Method | Key Features |

|---|---|---|---|

| Polymerization of Functional Monomer | A phosphonate ester-containing monomer is polymerized, followed by hydrolysis to yield the phosphonic acid polymer. | RAFT, NMP, ATRP | Excellent control over polymer architecture; high density of functional groups. |

| Use of Functional Initiator/CTA | Polymerization is initiated from a molecule containing a phosphonic acid group. | RAFT, ATRP | Provides end-functionalized polymers; useful for surface grafting. |

| Post-polymerization Modification | An existing polymer is chemically modified to introduce phosphonic acid groups (e.g., via Friedel-Crafts reaction on polystyrene). | Chemical Reaction | Useful for modifying commodity polymers. |

Spectroscopic Characterization and Structural Elucidation of 2,3 Dichloropropyl Phosphonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of (2,3-Dichloropropyl)phosphonic acid is anticipated to display distinct signals corresponding to the three unique proton environments in its propyl chain. The presence of electronegative chlorine atoms and the phosphonic acid group significantly influences the chemical shifts, causing them to appear downfield.

The protons on the carbon adjacent to the phosphorus atom (C1) are expected to be a doublet of doublets due to coupling with both the phosphorus nucleus and the vicinal proton on C2. The methine proton on C2, being flanked by two chlorine atoms and two carbon atoms, would likely appear as a complex multiplet. The terminal methylene (B1212753) protons on C3 would also exhibit a multiplet structure due to coupling with the C2 proton.

Based on data from analogous compounds like 1,2-dichloropropane (B32752) and propylphosphonic acid, the predicted chemical shifts are tabulated below. chemicalbook.comnih.govdocbrown.info

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| P-CH ₂- (H1) | ~ 2.0 - 2.5 | ddd (doublet of doublet of doublets) | ²JHP ~ 18-22, ³JHH ~ 6-8 |

| -CH (Cl)- (H2) | ~ 4.2 - 4.6 | m (multiplet) | ³JHH ~ 5-8 |

| -CH ₂(Cl) (H3) | ~ 3.8 - 4.1 | m (multiplet) | ³JHH ~ 5-8, ²JHH (geminal) ~ 11-12 |

This interactive table summarizes the predicted ¹H NMR data.

A proton-decoupled ¹³C NMR spectrum of this compound would show three distinct signals, one for each carbon atom in the propyl chain. The chemical shifts are influenced by the attached functional groups. The carbon atom bonded to the phosphorus (C1) will appear as a doublet due to one-bond coupling (¹JCP). The carbons bonded to chlorine (C2 and C3) will be significantly deshielded and shifted downfield. nih.govchemicalbook.comdocbrown.info

Predictions for the ¹³C chemical shifts, based on related structures like 1,2-dichloropropane and various alkylphosphonic acids, are presented below. nih.govchemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Proton-coupled) | Predicted Coupling Constants (J, Hz) |

| C 1 (P-CH₂) | ~ 25 - 35 | t (triplet) | ¹JCP ~ 135-145 |

| C 2 (-CH(Cl)-) | ~ 55 - 65 | d (doublet) | ²JCP ~ 3-7 |

| C 3 (-CH₂(Cl)) | ~ 45 - 55 | t (triplet) | ³JCP ~ 5-10 |

This interactive table outlines the predicted ¹³C NMR data.

³¹P NMR spectroscopy is highly specific for observing the phosphorus nucleus. Since ³¹P has a 100% natural abundance and a spin of ½, it provides clear, sharp signals. huji.ac.il For alkylphosphonic acids, the chemical shifts typically appear in a well-defined region. slideshare.netorganicchemistrydata.org The spectrum for this compound is expected to show a single resonance, as there is only one phosphorus environment. In a proton-coupled spectrum, this signal would be split into a triplet by the two adjacent protons on C1.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Reference |

| ³¹P | ~ +25 to +35 | 85% H₃PO₄ |

This table provides the predicted ³¹P NMR chemical shift.

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. Cross-peaks would be expected between H1 and H2, and between H2 and H3, confirming the connectivity of the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the proton signals (H1, H2, H3) to their corresponding carbon signals (C1, C2, C3).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. Key expected correlations would include:

Protons H1 to carbons C2 and potentially C3.

Proton H2 to carbons C1 and C3.

Protons H1 to the phosphorus nucleus, confirming the P-CH₂ bond.

These 2D techniques, used in concert, would provide definitive proof of the this compound structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about its functional groups.

The IR and Raman spectra of this compound are expected to be characterized by strong absorptions corresponding to the phosphonic acid moiety.

P=O (Phosphonyl) Stretch: A strong, prominent absorption band for the P=O stretching vibration is typically observed in the infrared spectrum. researchgate.netyoutube.com For alkylphosphonic acids, this band generally appears in the range of 1200-1260 cm⁻¹. youtube.com

P-OH Vibrations: The hydroxyl groups of the phosphonic acid give rise to several characteristic vibrations. A broad band due to O-H stretching is expected in the region of 2500-3300 cm⁻¹. The P-OH stretching vibrations are typically found in the 900-1050 cm⁻¹ range. msu.eduresearchgate.net P-OH bending vibrations may also be observed at lower frequencies. msu.edu

The presence of these characteristic bands in the vibrational spectra would confirm the identity of the phosphonic acid functional group within the molecule.

| Functional Group | Vibrational Mode | Predicted IR/Raman Frequency (cm⁻¹) | Expected Intensity |

| P=O | Stretch | 1200 - 1260 | Strong |

| O-H | Stretch | 2500 - 3300 | Strong, Broad |

| P-O-H | Stretch | 900 - 1050 | Strong |

| C-Cl | Stretch | 650 - 850 | Medium-Strong |

This interactive table summarizes the key predicted vibrational frequencies.

Conformational Analysis and Intermolecular Interactions through Vibrational Modes

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for investigating the conformational landscape and intermolecular interactions of this compound. The vibrational spectrum of this molecule is characterized by a series of distinct bands corresponding to the stretching and bending motions of its constituent chemical bonds. Analysis of these bands provides a window into the molecule's three-dimensional arrangement and the non-covalent interactions that govern its solid-state and solution-phase behavior.

The phosphonic acid group, -P(O)(OH)₂, is central to the molecule's vibrational signature. The P=O stretching vibration is typically observed as a strong band in the infrared spectrum, and its precise frequency can be indicative of the extent of hydrogen bonding. In the solid state or in concentrated solutions, extensive intermolecular hydrogen bonding between the phosphonic acid moieties is expected, leading to a shift of the P=O band to a lower wavenumber compared to the free molecule. Conversely, the P-O-H stretching and bending vibrations are also sensitive to these interactions.

The dichloropropyl chain introduces additional vibrational modes, most notably the C-Cl stretching vibrations. The presence of two chlorine atoms gives rise to the possibility of rotational isomers (conformers) arising from rotation about the C-C and C-P single bonds. Each conformer will exhibit a unique set of vibrational frequencies, particularly for the C-Cl stretching modes. Therefore, the appearance of multiple bands in the C-Cl stretching region of the FT-IR and Raman spectra can be interpreted as evidence for the coexistence of different conformers at room temperature.

A detailed assignment of the principal vibrational modes of this compound, based on established group frequencies for similar organophosphorus compounds, is presented below.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch | P-O-H | 3200-2500 (broad) | Strong (IR) |

| C-H Stretch | C-H | 2960-2850 | Medium (IR, Raman) |

| P=O Stretch | P=O | 1250-1100 | Strong (IR) |

| P-O-H In-plane Bend | P-O-H | 1200-950 | Medium (IR) |

| P-O Stretch | P-O-(H) | 1050-900 | Strong (IR) |

| C-C Stretch | C-C | 1100-800 | Weak (IR, Raman) |

| C-Cl Stretch | C-Cl | 800-600 | Strong (IR, Raman) |

| P-C Stretch | P-C | 750-650 | Medium (Raman) |

| Skeletal Deformations | C-C-C, C-C-P | < 600 | Medium-Weak (Raman) |

This table presents expected ranges based on analogous compounds. Actual peak positions may vary.

Applications of Two-Dimensional Correlation Spectroscopy

Two-dimensional (2D) correlation spectroscopy is an advanced analytical technique that can be hypothetically applied to unravel the complex vibrational spectra of this compound. nih.gov This method is particularly useful for resolving overlapping spectral features and establishing the sequence of molecular events in response to an external perturbation, such as changes in temperature, pressure, or solvent composition. nih.gov

By spreading the spectral information onto a second dimension, 2D correlation spectroscopy can enhance spectral resolution and reveal subtle details that are not apparent in conventional one-dimensional spectra. nih.gov For this compound, this technique could be employed to:

Differentiate between Conformers: By monitoring the vibrational spectrum as a function of temperature, 2D correlation analysis could distinguish between the vibrational bands belonging to different rotational isomers. The synchronous and asynchronous correlation maps would indicate which bands are changing in concert, thereby grouping them into sets corresponding to each conformer.

Monitor Intermolecular Interactions: The technique could be used to study the dissociation and formation of hydrogen bonds. As the temperature is increased, the breakdown of hydrogen-bonded aggregates would lead to correlated changes in the P=O and O-H stretching bands. The 2D correlation plots would provide a clear picture of these dynamic processes.

Elucidate Reaction Mechanisms: In the context of its synthesis or degradation, 2D correlation spectroscopy could track the temporal evolution of reactant, intermediate, and product bands, providing insights into the reaction pathway.

The application of 2D correlation spectroscopy to this compound, while not yet reported in the literature, holds significant promise for a more profound understanding of its structural dynamics.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to produce a molecular ion (M⁺), and the m/z (mass-to-charge ratio) of this ion provides the molecular weight of the compound.

The molecular ion of this compound is expected to be observed, although its intensity may be low due to the lability of the molecule. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M+2 peak being approximately two-thirds the intensity of the M peak, and the M+4 peak also being present in a smaller ratio.

The fragmentation of the molecular ion is a highly informative process, providing a fingerprint of the molecule's structure. For this compound, several key fragmentation pathways can be predicted based on the principles of mass spectrometry for organophosphorus and halogenated compounds. mdpi.comkoreascience.kr These include:

Loss of a Chlorine Atom: Cleavage of a C-Cl bond can lead to the formation of an [M-Cl]⁺ ion.

Loss of Hydrogen Chloride: Elimination of a molecule of HCl is a common fragmentation pathway for chlorinated compounds, resulting in an [M-HCl]⁺ ion.

Cleavage of the Propyl Chain: The carbon-carbon bonds in the propyl chain can break, leading to various fragment ions. For instance, cleavage alpha to the phosphorus atom could result in the loss of a dichloropropyl radical.

Rearrangement Reactions: McLafferty-type rearrangements involving the phosphonic acid group are also possible.

A plausible fragmentation pattern for this compound is summarized in the following table:

| Predicted Fragment Ion | m/z (for ³⁵Cl) | Proposed Origin |

| [C₃H₆Cl₂O₃P]⁺ (Molecular Ion) | 208 | Intact molecule |

| [C₃H₆ClO₃P]⁺ | 173 | Loss of a Cl radical |

| [C₃H₅ClO₃P]⁺ | 172 | Loss of an HCl molecule |

| [CH₂O₃P]⁺ | 93 | Cleavage of the C-C bond adjacent to phosphorus |

| [H₄O₃P]⁺ | 83 | Rearrangement and cleavage of the alkyl chain |

| [C₃H₅Cl₂]⁺ | 110 | Cleavage of the P-C bond |

This table presents a theoretical fragmentation pattern. The presence and relative abundance of these ions would need to be confirmed by experimental data.

Theoretical and Computational Investigations of 2,3 Dichloropropyl Phosphonic Acid

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. For (2,3-dichloropropyl)phosphonic acid, these investigations would provide insights into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Calculations for Ground State Properties

While specific data for this compound is absent, studies on similar phosphonate (B1237965) compounds have successfully used this methodology. For example, DFT calculations have been used to optimize the structures of various pyridinyl and pyrimidinyl phosphonates, providing detailed geometric parameters. researchgate.net Such studies form a blueprint for how the ground state properties of this compound could be reliably determined.

Molecular Orbital Analysis and Electronic Charge Distribution

Understanding the distribution of electrons within a molecule is key to predicting its reactivity. Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical information. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

Natural Bond Orbital (NBO) analysis is another vital tool that would be employed to study this compound. NBO analysis provides a detailed picture of the bonding interactions, including hyperconjugative interactions and charge delocalization. This method quantifies the stabilization energies arising from electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals, which are fundamental to understanding the molecule's electronic structure. Furthermore, NBO analysis provides atomic charges, offering a more nuanced view of the electron distribution than simpler methods. In related phosphonate compounds, NBO analysis has been used to elucidate the stability and delocalization of atomic charges. researchgate.net

Reaction Mechanism Modeling and Transition State Characterization in Synthetic Pathways

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, reaction mechanism modeling would involve mapping the potential energy surface of the reaction pathway. This includes identifying and characterizing the transition state(s)—the high-energy structures that connect reactants and products.

By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are often used to locate transition states. The geometric and energetic properties of the transition state provide invaluable insights into the factors that control the reaction's outcome. While no specific studies on the synthetic pathways of this compound are available, research on other organophosphorus compounds has demonstrated the power of these computational tools in understanding reaction mechanisms.

Prediction and Validation of Spectroscopic Data

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results for validation of the calculated structure. For this compound, key spectroscopic techniques would include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts (¹H, ¹³C, ³¹P). A strong correlation between the calculated and experimental chemical shifts serves as a powerful confirmation of the proposed molecular structure. researchgate.net Similarly, the vibrational frequencies and intensities for the IR spectrum can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies can be assigned to specific vibrational modes of the molecule, aiding in the interpretation of experimental IR spectra. Time-dependent DFT (TD-DFT) can also be used to predict electronic absorption spectra (UV-Vis).

Intermolecular Interaction Studies (e.g., Hydrogen Bonding Networks, Coordination Modes)

The phosphonic acid group is a strong hydrogen bond donor and acceptor, meaning that intermolecular hydrogen bonding will play a significant role in the solid-state structure and properties of this compound. Computational studies can model these interactions, predicting the formation of dimers, chains, or more complex three-dimensional networks.

Analysis of these hydrogen bonding networks provides insights into the crystal packing and can help to explain physical properties such as melting point and solubility. Molecular dynamics simulations can be employed to study the topology and strength of these networks. For example, studies on phosphoric acid have shown that it forms a highly connected and clustered hydrogen bond network, which is fundamental to its physical properties. researchgate.net Similar investigations for this compound would be crucial for understanding its condensed-phase behavior.

Research Applications and Contributions to Materials Science Excluding Prohibited Areas

Surface Chemistry and Adsorption Phenomena

The ability of phosphonic acids to form robust, self-assembled monolayers (SAMs) is a cornerstone of their use in modifying surface properties.

Functionalization of Metal Oxide Surfaces (e.g., Titanium Dioxide)

Phosphonic acids are excellent agents for the surface functionalization of metal oxides like titanium dioxide (TiO₂), zirconia (ZrO₂), and alumina (B75360) (Al₂O₃). They form stable, covalent bonds (M-O-P) with the metal oxide surface, which are generally more robust than those formed by carboxylic acids. This functionalization can alter the electronic properties of the oxide, effectively "doping" the surface layer, which can influence its catalytic activity. For instance, modifying TiO₂ with phosphonic acids can enhance its performance in catalytic processes like alcohol dehydration by altering the surface acidity and reducing sites for competing reactions.

Studies on various phosphonic acids, such as phenylphosphonic acid (PPA), on TiO₂ surfaces have determined the precise nature of the bonding. Depending on conditions like temperature and surface coverage, phosphonic acids can adopt different binding geometries, including monodentate (binding through one oxygen atom) and bidentate (binding through two oxygen atoms) configurations. This ability to create a stable, dense monolayer allows for precise control over the surface's chemical and physical properties.

Table 1: General Binding Modes of Phosphonic Acids on Titanium Dioxide

| Binding Mode | Description | Typical Conditions |

|---|---|---|

| Monodentate | The phosphonic acid group binds to a surface metal atom via one P-O-M bond. | Observed at lower annealing temperatures. |

| Bidentate | The deprotonated phosphonic acid group binds to surface metal atoms via two P-O-M bonds. | Often occurs at higher temperatures or lower surface coverages. |

Interactions with Other Inorganic and Organic Substrates

The principles of phosphonic acid adsorption extend to other substrates beyond metal oxides. Their strong anchoring capabilities are valuable for creating adhesion promoters and anti-corrosion coatings on metals. The phosphonic acid group provides a strong link to the inorganic surface, while the organic part of the molecule can be tailored to interact favorably with a polymer matrix, thus creating a durable interface.

Coordination Chemistry and Supramolecular Assembly

The ability of the phosphonic acid group to act as a ligand for metal ions is fundamental to its role in coordination chemistry. This interaction drives the self-assembly of complex, functional architectures.

Design and Synthesis of Hybrid Materials

Phosphonic acids are integral building blocks in the synthesis of organic-inorganic hybrid materials. By combining organic molecules functionalized with phosphonic acids and metal ions or clusters, researchers can construct metal-organic frameworks (MOFs) and other coordination polymers. These materials possess properties derived from both their organic and inorganic components. The phosphonic acid group's ability to form hydrogen bonds also contributes to the formation of self-assembling supramolecular structures.

Chelation and Complexation with Metal Ions

Phosphonic acids are effective chelating agents, capable of binding to one or more metal ions. The oxygen atoms of the phosphonate (B1237965) group can coordinate with divalent and other metal ions to form stable complexes. This property is crucial for applications ranging from scale inhibition in water treatment to the development of new materials with specific magnetic or optical properties. The structure of the resulting metal-ligand complex depends on factors like the nature of the metal ion and the organic scaffold of the phosphonic acid.

Analytical Chemistry Methodologies Development

While no analytical methods were found for (2,3-Dichloropropyl)phosphonic acid, methods have been developed for similarly named but chemically distinct compounds like tris(2,3-dichloropropyl) phosphate (B84403) (TDCPP), a common flame retardant. Analytical techniques such as gas chromatography and mass spectrometry are used to detect TDCPP and its metabolites, for example, bis(1,3-dichloropropyl) phosphate (BDCPP), in various matrices, including environmental and biological samples. Furthermore, the predictable binding of phosphonic acids to surfaces is exploited in the development of chemical sensors, where a surface functionalized with a phosphonic acid derivative can selectively bind to a target analyte, causing a detectable signal change.

Based on a comprehensive review of publicly available scientific literature, there is no specific research data or detailed findings regarding the application of This compound in the following areas:

Development of Spectroscopic Probes and Sensors

Applications in Separation Science and Sample Preparation

Role in Catalysis and Organocatalysis

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article on the "Research Applications and Contributions to Materials Science" for this particular compound as per the provided outline. The available information is insufficient to create content that meets the required standards of detail and scientific accuracy for the specified subsections.

Q & A

Q. How can researchers distinguish phosphonic acid derived from fosetyl-Al degradation from other sources in plant-based samples?

Methodological Answer: To differentiate sources, co-detection of fosetyl and phosphonic acid is essential, as fosetyl-Al degrades sequentially into fosetyl and then phosphonic acid . Isotopic labeling (e.g., ³²P tracking) can trace the origin of phosphonic acid. Laboratories should report both compounds separately and apply stoichiometric conversion factors (e.g., phosphonic acid concentrations converted to fosetyl equivalents using molar ratios: 0.1 mg/kg phosphonic acid = 0.13 mg/kg fosetyl) to confirm linkage . Controlled degradation studies under varying pH and temperature can also validate transformation pathways.

Basic Research Question

Q. What are the challenges in standardizing detection limits for phosphonic acid across laboratories?

Methodological Answer: Reporting limits (RLs) for phosphonic acid vary widely (0.01–0.2 mg/kg) between labs, complicating data comparability . To standardize, inter-laboratory calibration using certified reference materials (CRMs) and harmonized RLs (e.g., adopting 0.01 mg/kg as a universal RL) is recommended. Analytical protocols should specify detection thresholds and validate methods via spike-and-recovery experiments in matrices like organic fruits/vegetables, where phosphonic acid is frequently detected .

Advanced Research Question

Q. How should concentrations of phosphonic acid be accurately converted to fosetyl equivalents in regulatory reporting?

Methodological Answer: Conversion requires molar mass adjustments:

For example, 0.1 mg/kg phosphonic acid equals 0.13 mg/kg fosetyl . However, this assumes no alternative phosphonic acid sources. To mitigate false positives, pair conversions with fosetyl co-detection and contextual data (e.g., application history of fosetyl-Al).

Advanced Research Question

Q. What experimental approaches resolve discrepancies between phosphonic acid and fosetyl concentrations in environmental samples?

Methodological Answer: Phosphonic acid often exceeds fosetyl by ~40x due to its environmental persistence . Advanced methods include:

- Degradation kinetics studies : Monitor fosetyl-Al hydrolysis rates under controlled conditions (pH, temperature) to model phosphonic acid accumulation.

- Mass balance models : Integrate half-lives (e.g., fosetyl: days; phosphonic acid: months) and transformation pathways.

- Source apportionment : Use high-resolution LC-MS/MS to distinguish fosetyl-Al metabolites from endogenous phosphonic acid in plants.

Basic Research Question

Q. What are the regulatory implications of phosphonic acid detection in organic farming research?

Methodological Answer: Phosphonic acid residues in organic products may indicate prior fosetyl-Al use, violating organic certification standards . Researchers must:

- Document detection limits and contextualize findings (e.g., historical pesticide use).

- Report results as "fosetyl-Al equivalents" to regulatory bodies, adhering to EU Regulation 889/2009 .

- Collaborate with certification agencies to validate non-synthetic phosphonic acid sources (e.g., plant biosynthesis).

Advanced Research Question

Q. How can analytical techniques be optimized for simultaneous detection of fosetyl and phosphonic acid in complex matrices?

Methodological Answer:

- LC-MS/MS optimization : Use hydrophilic interaction liquid chromatography (HILIC) to separate polar compounds. Validate with CRMs and matrix-matched calibration.

- Lower detection limits : Employ isotope dilution (e.g., D₃-fosetyl) to enhance sensitivity in plant tissues.

- Matrix effects mitigation : Apply QuEChERS extraction with dispersive SPE cleanup for fruits/vegetables .

Advanced Research Question

Q. How do structural features of (2,3-Dichloropropyl)phosphonic acid influence its environmental reactivity compared to other phosphonic acid derivatives?

Methodological Answer: The dichloropropyl group increases hydrophobicity, altering adsorption kinetics in soil/water systems. Key considerations:

- Degradation pathways : Assess UV/biological degradation efficiency compared to non-chlorinated derivatives (e.g., phenylphosphonic acid) .

- Analytical interference : Chlorine substituents may complicate LC-MS detection; use halogen-specific detectors (e.g., ICP-MS) for accurate quantification.

- Reactivity studies : Evaluate esterification potential with alcohols under acidic conditions, a common modification for derivatization .

Data Highlights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.